Trans-13-Octadecenoic acid can be sourced from various natural products, particularly from certain plant oils. For instance, it has been identified in the oil extracted from the seeds of Raphia taedigera, among other sources. Its presence in food products, especially dairy and meat fats, has also been documented, where it exists alongside other fatty acids .
The synthesis of trans-13-Octadecenoic acid can be achieved through several methods, including:
The synthesis process often requires precise control over reaction conditions such as temperature, pressure, and the presence of catalysts to ensure high yields and purity of the desired isomer. Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to confirm the identity and purity of synthesized compounds .
Trans-13-Octadecenoic acid has a molecular formula of C18H34O2, with a structural representation indicating a carboxylic acid functional group (-COOH) attached to an 18-carbon chain featuring a trans double bond between carbons 13 and 14.
Trans-13-Octadecenoic acid participates in various chemical reactions typical for unsaturated fatty acids:
The reactivity of trans double bonds differs from that of cis double bonds due to steric factors, influencing how these reactions proceed in terms of rate and product distribution .
Trans-13-Octadecenoic acid acts as a human metabolite and plays roles in cellular membrane structure and function. It influences membrane fluidity and permeability due to its unique structural properties.
Studies indicate that this fatty acid may also have physiological effects related to inflammation and lipid metabolism. Its interaction with cell membranes can modulate signaling pathways that affect cellular responses .
Trans-13-Octadecenoic acid is typically a colorless liquid or solid at room temperature with low solubility in water but good solubility in organic solvents.
Key chemical properties include:
These properties influence its behavior in biological systems and industrial applications .
Trans-13-Octadecenoic acid has several applications in scientific research:
Research continues into its biological effects and potential therapeutic applications, particularly concerning metabolic disorders .
The gastrointestinal absorption efficiency of trans-13-octadecenoic acid (13t-18:1) is comparable to its cis counterpart (oleic acid, 9c-18:1) and other positional isomers. In deuterium-tracing studies, subjects ingested triglycerides labeled with 13t-18:1, trans-11-18:1 (vaccenic acid), and 9c-18:1. Mass spectrometry analysis revealed all isomers were absorbed equally into chylomicron triglycerides, confirming minimal discrimination during intestinal uptake [1]. However, tissue distribution diverged post-absorption: trans-13 exhibited significantly lower incorporation into adipose tissue and muscle lipids than trans-11 or cis-9 isomers [3].
Mouse studies demonstrate isomer-specific catabolism. When fed deuterated isomers, β-oxidation rates varied by double-bond position: trans-10-18:1 was catabolized to CO₂ 40% faster than trans-9 or trans-13 isomers. This suggests mitochondrial enzyme specificity (e.g., acyl-CoA dehydrogenases) discriminates based on double-bond geometry and position [3]. Structural differences alter enzyme binding: the trans configuration’s linear chain (vs. cis kink) reduces affinity for Δ⁶-desaturase, limiting conversion to elongated or desaturated metabolites [4].
Table 1: Absorption and Catabolism of C18:1 Isomers
Isomer | Chylomicron Absorption Efficiency | Tissue Accumulation (Relative %) | β-Oxidation Rate (µmol CO₂/g/h) |
---|---|---|---|
cis-9 (Oleic) | 100% (Reference) | 100% | 8.2 ± 0.9 |
trans-9 | 98% ± 3% | 85% ± 6% | 9.1 ± 1.2 |
trans-10 | 96% ± 4% | 78% ± 8% | 12.6 ± 1.5* |
trans-11 | 99% ± 2% | 92% ± 5% | 8.8 ± 0.7 |
trans-13 | 97% ± 3% | 72% ± 7%* | 8.5 ± 1.1 |
**P<0.05 vs. other isomers [1] [3]
Following absorption, trans-13-octadecenoic acid exhibits pronounced selectivity in plasma lipid partitioning. In human studies, deuterated 13t-18:1 was excluded from cholesteryl esters (CE) and phosphatidylcholine (PC) pools compared to 9c-18:1. Discrimination was near-complete in CE (retention <5% of oleic acid) and 2-acyl PC (<8%), indicating metabolic rejection by acyltransferases [1]. The mechanistic basis involves:
Notably, 1-acyl phosphatidylcholine exhibited preferential incorporation of 13t-18:1 (1.8-fold higher than 9c-18:1). This suggests the sn-1 position accommodates trans geometry via lysophosphatidylcholine acyltransferase-3 (LPCAT3), which shows lower specificity for double-bond position [1] [4]. Consequently, phospholipid membranes may incorporate trans-13, potentially altering fluidity and signaling [4].
Table 2: Distribution of trans-13-Octadecenoic Acid in Plasma Lipid Fractions
Lipid Fraction | Relative Incorporation vs. 9c-18:1 (%) | Key Metabolic Enzymes Implicated |
---|---|---|
Chylomicron Triglyceride | 100% ± 6% | DGAT1, MGAT |
Cholesteryl Ester | <5%* | ACAT, LCAT |
2-acyl Phosphatidylcholine | 8% ± 3%* | LPCAT1, LPCAT2 |
1-acyl Phosphatidylcholine | 180% ± 22%* | LPCAT3 |
Sphingomyelin | 15% ± 4%* | Ceramide synthase |
*P<0.01 vs. chylomicron TG [1] [2]
Chylomicrons serve as primary transport vehicles for trans-13-octadecenoic acid post-prandially. When administered in triglyceride form, 13t-18:1 incorporation into chylomicron TG matched that of 9c-18:1, confirming equivalent hydrolysis by pancreatic lipase, re-esterification in enterocytes, and assembly into nascent chylomicrons [1]. In cows receiving ruminal pulses, trans C18:1 isomers were predominantly shuttled in VLDL triglycerides (60–70% of total plasma transport), indicating conserved mechanisms for trans fat mobilization via apoB-containing particles [7].
Postprandial tracking in humans revealed rapid clearance of trans-13-enriched chylomicrons, with half-lives identical to those carrying oleate. However, tissue delivery diverged: adipose tissue uptake of 13t-18:1 was 30% lower than 9c-18:1, while cardiac muscle accumulated 1.4-fold more trans-13 [3] [9]. This selective retention correlates with tissue-specific expression of lipoprotein lipase (LPL) isoforms and fatty acid-binding proteins (FABPs) that favor cis or unbranched chains [4]. Crucially, chylomicron utilization efficiency does not predict tissue-level bioavailability, as geometric isomers route differentially post-hydrolysis.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7